[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- (2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid and similar compounds are often synthesized and characterized in various studies. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was synthesized and characterized using techniques like FT-IR, thermogravimetric analysis (TGA), UV-Visible, and single-crystal X-ray diffraction, highlighting the focus on understanding molecular structures and properties of such chemicals (M. Sapnakumari et al., 2014).
Application in Chemistry
- Research in this field often involves the development of novel synthetic pathways and characterization methods for these types of compounds. For example, efficient multi-step synthesis processes starting from basic organic compounds like oxoacetic acid monohydrate have been developed to synthesize complex derivatives (R. Vaid et al., 2013).
Biological Activity Studies
- Compounds with structural similarities to (2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid have been studied for various biological activities. For example, research on derivatives of related compounds has been conducted to explore their potential antibacterial and antifungal activities (N. S. Arutyunyan et al., 2013), (I. Singh et al., 2014).
Drug Development and Bioanalytical Methods
- The molecule has also been the subject of pharmacological studies, including the development of bioanalytical methods for quantitative measurement and understanding its metabolism and stability (Kavya Sri Nemani et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .
Properties
IUPAC Name |
2-(N-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-9-5-4-6-14(16)10-11-20-17(22)12-21(13-18(23)24)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXUSIJOYNWZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160186 | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-74-7 | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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